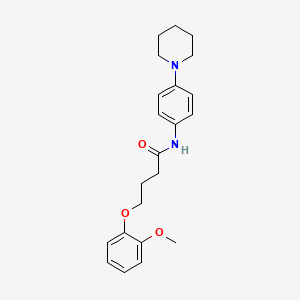
4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide is a chemical compound with the molecular formula C22H28N2O31. It is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide. However, it’s worth noting that the chemical structure of fentanyl has been used as a basis in modern chemistry for the discovery and nomenclature of many new fentanyl analogues, sometimes called fentalogs2.Molecular Structure Analysis
The molecular structure of 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide is defined by its molecular formula, C22H28N2O31. Unfortunately, I couldn’t find more detailed information about its molecular structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide.Physical And Chemical Properties Analysis
The molecular weight of 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide is 368.4771. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.Applications De Recherche Scientifique
Antisecretory Activity and Ulcer Treatment
A study by Ueda et al. (1991) synthesized compounds related to 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide, exploring their gastric acid antisecretory activity. These compounds were tested for their effectiveness against histamine-induced gastric acid secretion in rats, with significant antisecretory activity observed. This suggests potential applications in developing treatments for ulcers and related gastrointestinal disorders (Ueda et al., 1991).
Renewable Thermosetting Resins
Harvey et al. (2014) explored the synthesis of a renewable bisphenol derived from eugenol, a component structurally similar to 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide, for use in producing high-performance thermosetting resins. These resins exhibited excellent thermal stability and low water uptake, indicating their suitability for maritime and other demanding environments (Harvey et al., 2014).
Photo- and Thermal-Stabilizers
Mosnáček et al. (2003) investigated new combined phenol/hindered amine stabilizers based on toluene-2,4-diisocyanate, incorporating phenolic structures akin to 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide. These stabilizers showed high efficiency in protecting polypropylene against photo-oxidation and thermal degradation, pointing to applications in materials science for enhancing polymer longevity (Mosnáček et al., 2003).
Anticancer and Antimicrobial Activities
A study by Sirajuddin et al. (2015) synthesized N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, structurally related to the compound of interest, and evaluated its in vitro antimicrobial, anticancer, and antileishmanial activities. The compound demonstrated significant activity against lung carcinoma and various microbes, highlighting its potential in medical and pharmaceutical research (Sirajuddin et al., 2015).
Serotonin Antagonist Applications
Raghupathi et al. (1991) worked on analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, closely related to the target compound, exploring its role as a serotonin antagonist. This research could lead to new treatments for psychiatric disorders by modulating serotonin pathways (Raghupathi et al., 1991).
Safety And Hazards
4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide is not intended for human or veterinary use1. It’s important to handle it with care and use it for research purposes only.
Orientations Futures
I’m sorry, but I couldn’t find specific information on the future directions of research or applications of 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide.
Propriétés
IUPAC Name |
4-(2-methoxyphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-8-3-4-9-21(20)27-17-7-10-22(25)23-18-11-13-19(14-12-18)24-15-5-2-6-16-24/h3-4,8-9,11-14H,2,5-7,10,15-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYHUDDOQMXIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

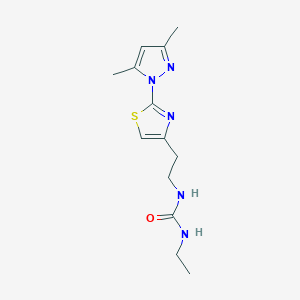
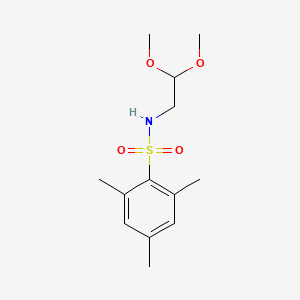
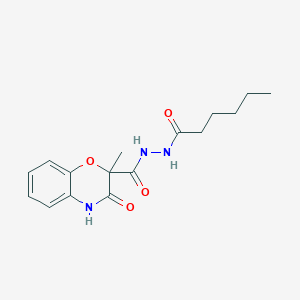
![N4-benzyl-N6-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2721513.png)
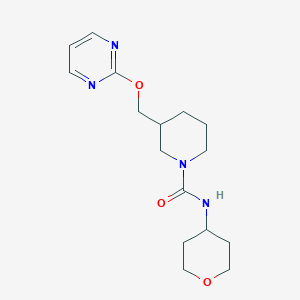
![1,2-Bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane](/img/structure/B2721515.png)
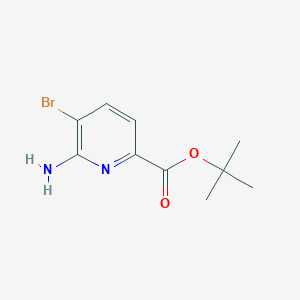
![2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2721517.png)
![3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B2721518.png)
![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2721519.png)
![4-Chlorofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B2721525.png)
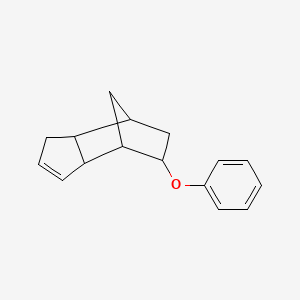
![N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2721529.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2721530.png)